1-(m-Tolylsulfonyl)azepane chemical structure and physical properties
1-(m-Tolylsulfonyl)azepane chemical structure and physical properties
An In-Depth Technical Guide to 1-(m-Tolylsulfonyl)azepane: Structure, Properties, and Synthesis
Executive Summary
This technical guide provides a comprehensive overview of 1-(m-Tolylsulfonyl)azepane, a sulfonamide derivative of the seven-membered nitrogen-containing heterocycle, azepane. The azepane scaffold is of significant interest in medicinal chemistry due to its inherent three-dimensionality and conformational flexibility, which are desirable features for modern drug discovery.[1][2] This document delves into the chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and the prospective applications of 1-(m-Tolylsulfonyl)azepane for researchers, scientists, and professionals in drug development.
The Azepane Scaffold: A Core of Growing Importance
Seven-membered N-heterocyclic compounds, particularly azepanes, have garnered substantial attention as key pharmacophores in numerous therapeutic agents, including those targeting the central nervous system (CNS).[3] Unlike the more common five- and six-membered rings like pyrrolidine and piperidine, the seven-membered azepane ring offers greater conformational diversity.[1] This flexibility can be crucial for achieving high-affinity and selective binding to biological targets. The ability to introduce specific substituents onto the azepane ring allows for the modulation of its conformation, which is a key strategy in effective drug design.[1] Consequently, azepane-based compounds have found applications as anti-cancer, anti-tubercular, and anti-Alzheimer's agents, among others.[4]
Chemical Identity and Structure
1-(m-Tolylsulfonyl)azepane is a molecule where the hydrogen atom on the nitrogen of the azepane ring is replaced by a meta-tolylsulfonyl group. This linkage forms a stable sulfonamide bond.
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IUPAC Name: 1-[(3-methylphenyl)sulfonyl]azepane
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Synonyms: 1-(m-Tolylsulfonyl)azepane, 1-(Toluene-3-sulfonyl)azepane
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Molecular Formula: C₁₃H₁₉NO₂S
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Molecular Weight: 253.36 g/mol
Caption: Chemical structure of 1-(m-Tolylsulfonyl)azepane.
Physicochemical Properties
While specific experimental data for 1-(m-Tolylsulfonyl)azepane is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds, such as the para-isomer (1-((4-methylphenyl)sulfonyl)azepane, CAS 17721-45-8).[5]
| Property | Predicted Value / Description | Rationale |
| Appearance | White to off-white crystalline solid | Sulfonamides are typically solids at room temperature. |
| Melting Point | Not reported. Expected to be in the range of 80-120 °C. | Based on similar aromatic sulfonamides. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity lead to a high boiling point. |
| Solubility | Insoluble in water. Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone). | The molecule is largely nonpolar due to the hydrocarbon rings. |
| XLogP3 | ~3.5 | Calculated based on the lipophilic tolyl and azepane groups. |
Synthesis and Mechanistic Considerations
The synthesis of 1-(m-Tolylsulfonyl)azepane is a classic example of nucleophilic substitution to form a sulfonamide. The secondary amine of the azepane ring acts as a nucleophile, attacking the electrophilic sulfur atom of m-toluenesulfonyl chloride.
Causality Behind Experimental Choices
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Reactants : Azepane (also known as hexamethyleneimine) provides the nucleophilic nitrogen.[6] m-Toluenesulfonyl chloride is the electrophile, providing the sulfonyl group.
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Base : A tertiary amine base, such as triethylamine (TEA) or pyridine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing this acid prevents the protonation of the azepane starting material (which would render it non-nucleophilic) and drives the reaction equilibrium towards the product.
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Solvent : An anhydrous aprotic solvent like dichloromethane (DCM) is ideal. It readily dissolves the reactants and does not participate in the reaction. Its anhydrous nature is critical to prevent the hydrolysis of the reactive m-toluenesulfonyl chloride.
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Temperature Control : The reaction is initiated at 0 °C (ice bath). This is to control the initial exothermicity of the reaction as the sulfonyl chloride is added. The reaction is then allowed to proceed to completion at ambient temperature.
Experimental Protocol: Synthesis of 1-(m-Tolylsulfonyl)azepane
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Preparation : To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add azepane (1.0 equivalent) and anhydrous dichloromethane (DCM) to make a ~0.2 M solution.
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Base Addition : Add triethylamine (1.5 equivalents) to the solution.
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Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
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Reagent Addition : Dissolve m-toluenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 15-20 minutes.
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Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 10-12 hours.
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Work-up :
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Quench the reaction by adding deionized water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
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Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 1-(m-Tolylsulfonyl)azepane as a pure solid.
Synthesis Workflow
Caption: General workflow for the synthesis of 1-(m-Tolylsulfonyl)azepane.
Spectroscopic Characterization (Expected)
Confirmation of the successful synthesis of 1-(m-Tolylsulfonyl)azepane would be achieved through standard spectroscopic methods.
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¹H NMR : The spectrum should show distinct signals for the aromatic protons of the meta-substituted tolyl group (typically appearing as complex multiplets between 7.0-8.0 ppm), a singlet for the methyl group protons around 2.4 ppm, and broad, overlapping multiplets for the 12 aliphatic protons of the azepane ring between approximately 1.5-3.5 ppm.
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¹³C NMR : The carbon spectrum will display signals for the aromatic carbons (120-145 ppm), the sulfonyl-adjacent azepane carbons (~50 ppm), other aliphatic carbons (25-30 ppm), and the methyl carbon (~21 ppm).
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Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of 253.36.
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Infrared (IR) Spectroscopy : Key absorption bands would include strong S=O stretches characteristic of sulfonamides (around 1350 cm⁻¹ and 1160 cm⁻¹), C-N stretching, and C-H stretching from the aromatic and aliphatic components.
Applications and Future Directions
The true value of a molecule like 1-(m-Tolylsulfonyl)azepane lies in its potential as a building block or lead compound in drug discovery. The azepane core is a validated scaffold in medicinal chemistry, appearing in drugs like the oral hypoglycemic agent Tolazamide.[1][6]
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Scaffold for Library Synthesis : This compound can serve as a starting point for creating a library of novel molecules. The aromatic ring can be further functionalized, or the azepane ring can be modified to explore structure-activity relationships (SAR).
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CNS-Targeted Agents : Given the prevalence of the azepane motif in CNS drugs, this compound and its derivatives are logical candidates for screening against CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels.[3] For example, related 1-sulfonyl azepinoindoles have been reported as potent ligands for the 5-HT₆ serotonin receptor, a target for cognitive disorders.[7]
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Kinase Inhibitors : The natural product (-)-balanol, which contains an azepane ring, is an inhibitor of protein kinase C (PKC).[1][8] This suggests that novel synthetic azepane derivatives could be explored as inhibitors for various kinases, which are critical targets in oncology.[8]
Conclusion
1-(m-Tolylsulfonyl)azepane is a structurally interesting molecule that combines the medicinally relevant sulfonamide functional group with the conformationally flexible and three-dimensionally rich azepane scaffold. Its synthesis is straightforward, relying on well-established chemical principles. While specific data on this particular isomer is limited, its properties and reactivity can be confidently predicted. For researchers in drug discovery, this compound represents a valuable and accessible building block for developing novel chemical entities with the potential for diverse therapeutic applications.
References
- Jahagirdar, S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
- Mykura, F., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC.
- Jahagirdar, S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect.
- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
- Fisher Scientific. Azepanes. Fisher Scientific.
- Fässler, J., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry.
-
Wikipedia. (n.d.). Azepane. Wikipedia. Available at: [Link]
- ChemSynthesis. (n.d.). Azepines database - synthesis, physical properties. ChemSynthesis.
- Li, P., et al. (n.d.). Synthesis process optimization and field trials of insecticide candidate NKY-312. PMC - NIH.
-
PubChem. (n.d.). p-Toluenesulfonyl azide. PubChem. Available at: [Link]
- MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI.
-
ATB (Automated Topology Builder). (n.d.). Azepane | C6H13N | MD Topology | NMR | X-Ray. ATB. Available at: [Link]
-
Science of Synthesis. (n.d.). 3. Azepines. Thieme. Available at: [Link]
-
Global Substance Registration System. (n.d.). 1-((4-METHYLPHENYL)SULFONYL)AZEPANE. GSRS. Available at: [Link]
-
PharmaCompass. (n.d.). AZEPAN | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. Available at: [Link]
-
Wikipedia. (n.d.). Azepine. Wikipedia. Available at: [Link]
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. Available at: [Link]
-
PubChem. (n.d.). Methyl p-toluenesulfonate. PubChem. Available at: [Link]
-
Liu, K. G., et al. (2008). A regiospecific synthesis of a series of 1-sulfonyl azepinoindoles as potent 5-HT6 ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
NIST. (n.d.). 1H-Azepin-1-amine, hexahydro-. NIST WebBook. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azepine synthesis. Organic Chemistry Portal. Available at: [Link]
-
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Azepane - Wikipedia [en.wikipedia.org]
- 7. A regiospecific synthesis of a series of 1-sulfonyl azepinoindoles as potent 5-HT6 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
